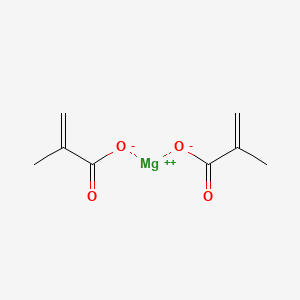
tris-(Dodecylthio)antimony
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris-(Dodecylthio)antimony is an organoantimony compound with the molecular formula C36H75S3Sb. It is characterized by the presence of three dodecylthio groups attached to an antimony atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris-(Dodecylthio)antimony typically involves the reaction of antimony trichloride with dodecylthiol in the presence of a base. The reaction proceeds as follows:
SbCl3+3C12H25SH→Sb(SC12H25)3+3HCl
This reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the complete formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: Tris-(Dodecylthio)antimony undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony oxides and sulfoxides.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The dodecylthio groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under inert atmospheres.
Substitution: Substitution reactions often involve the use of halogenated compounds or other thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Antimony oxides and sulfoxides.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted antimony compounds depending on the reagents used.
Applications De Recherche Scientifique
Tris-(Dodecylthio)antimony has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoantimony compounds and as a catalyst in organic reactions.
Biology: Research is ongoing into its potential use in biological systems, particularly in the study of antimony-based drugs.
Industry: The compound is used in the production of antimony sulfide thin films, which have applications in solar cells and other electronic devices
Mécanisme D'action
The mechanism by which tris-(Dodecylthio)antimony exerts its effects involves the interaction of the antimony atom with various molecular targets. In biological systems, antimony compounds are known to interact with thiol-containing biomolecules, leading to the formation of reactive antimony species. These species can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but potential targets include enzymes and proteins involved in cellular redox processes .
Comparaison Avec Des Composés Similaires
Triphenylantimony: Contains phenyl groups instead of dodecylthio groups.
Tris(para-tolyl)antimony: Contains para-tolyl groups instead of dodecylthio groups.
Tris(m-tolyl)antimony: Contains meta-tolyl groups instead of dodecylthio groups
Comparison: Tris-(Dodecylthio)antimony is unique due to the presence of long alkyl chains (dodecyl groups), which impart different solubility and reactivity properties compared to its phenyl and tolyl counterparts. This makes it particularly useful in applications where hydrophobicity and long-chain interactions are important .
Propriétés
Formule moléculaire |
C36H75S3Sb |
|---|---|
Poids moléculaire |
725.9 g/mol |
Nom IUPAC |
tris(dodecylsulfanyl)stibane |
InChI |
InChI=1S/3C12H26S.Sb/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;/h3*13H,2-12H2,1H3;/q;;;+3/p-3 |
Clé InChI |
UJVGUYGIZTWRML-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCCS[Sb](SCCCCCCCCCCCC)SCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanaminium,2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt](/img/structure/B13832383.png)
![dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13832384.png)



![(S)-2-Amino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid](/img/structure/B13832400.png)


![(2S)-6-[2-[3-[1-[[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4-carbonyl]amino]decan-5-yl]-2-methylbenzoyl]hydrazinyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13832436.png)
![beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME](/img/structure/B13832439.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide](/img/structure/B13832444.png)



